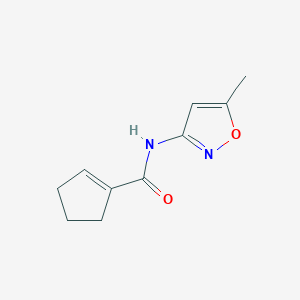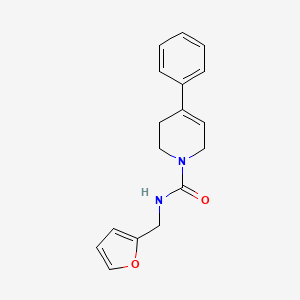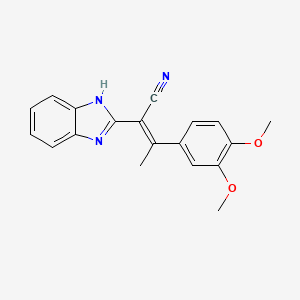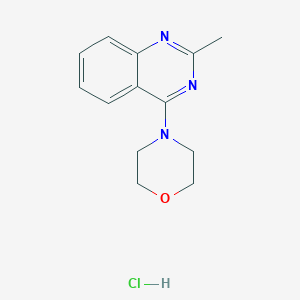
N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide, also known as Mocetinostat, is a small molecule inhibitor that targets histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. Mocetinostat has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用机制
N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide exerts its effects by inhibiting HDACs, which leads to the accumulation of acetylated histones and the activation of gene expression. This, in turn, leads to changes in cell cycle regulation and apoptosis, which are important processes in cancer development and progression.
Biochemical and Physiological Effects:
N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide has been shown to have various biochemical and physiological effects in cancer cells. It can induce the expression of tumor suppressor genes, such as p21 and p27, which are involved in cell cycle regulation. N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide can also inhibit the expression of oncogenes, such as c-Myc and Bcl-2, which are involved in cell survival and proliferation. In addition, N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide can modulate the immune system by regulating the expression of cytokines and chemokines, which are involved in inflammation and immune response.
实验室实验的优点和局限性
N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a valuable tool for studying the role of HDACs in various biological processes. N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide can also be used to investigate the potential therapeutic applications of HDAC inhibitors in various diseases, including cancer and neurodegenerative disorders.
However, there are also limitations to the use of N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide in lab experiments. It is a small molecule inhibitor that may have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide. One area of interest is the development of new HDAC inhibitors that have improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of HDAC inhibitors in other diseases, such as inflammatory conditions and autoimmune disorders. Furthermore, the combination of N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide with other cancer therapies is an area of active research, which may lead to the development of more effective cancer treatments.
合成方法
N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-methyl-3-aminooxazole with cyclopentanone, followed by the conversion of the resulting intermediate to the final product through a series of chemical reactions. The synthesis of N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide is a challenging process that requires expertise in organic chemistry and access to specialized equipment.
科学研究应用
N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, breast cancer, and lung cancer. N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide works by inducing cell cycle arrest and apoptosis in cancer cells, which leads to their death. In addition, N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)cyclopentene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-6-9(12-14-7)11-10(13)8-4-2-3-5-8/h4,6H,2-3,5H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTWFXOLUYQWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,6-Dimethyl-4-pyridin-3-yloxythieno[2,3-d]pyrimidine](/img/structure/B7455086.png)
![3-[2-(2-Methylphenoxy)ethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7455101.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-5,5-bis(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B7455103.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]ethanone](/img/structure/B7455108.png)

![2-[5-(2-methylphenyl)tetrazol-2-yl]-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7455121.png)
![(E)-2-methylsulfonyl-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B7455128.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B7455152.png)
![2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylpropanenitrile](/img/structure/B7455167.png)
![4-[2-[3-(4-Fluorophenyl)-4-oxoquinazolin-2-yl]sulfanylethoxy]benzonitrile](/img/structure/B7455174.png)
![2-[2-(1-Methylpyrrol-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7455179.png)